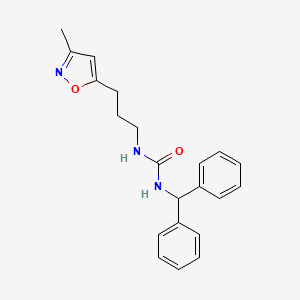
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a versatile chemical compound with a unique structure that combines a benzhydryl group, a propyl chain, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the isoxazole ring.
Formation of the Urea Group: The final step involves the reaction of the benzhydryl amine with the isoxazole-propyl intermediate to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Propyl halides, benzhydryl halides, nucleophilic reagents, mild to moderate temperatures.
Major Products
科学研究应用
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea can be compared with other similar compounds, such as:
生物活性
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a synthetic compound belonging to the class of substituted ureas. Its unique structure, which incorporates a benzhydryl group and a 3-methylisoxazole moiety, has drawn attention for its potential biological activities, particularly in pharmacological applications such as cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O. The compound's structure can be represented as follows:
Key features include:
- Benzhydryl Group : Contributes to the lipophilicity and potential receptor interactions.
- 3-Methylisoxazole Moiety : May enhance biological activity through specific molecular interactions.
This compound primarily exerts its effects through interactions with various biological targets, including enzymes and receptors involved in cancer pathways. Research indicates that this compound may inhibit specific enzymes associated with tumor growth, leading to reduced proliferation of cancer cells.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes linked to cancer progression |
| Receptor Interaction | Binds to receptors in the central nervous system |
| Modulation of Pathways | Alters signaling pathways involved in cell growth |
Pharmacological Applications
The compound has been investigated for multiple pharmacological applications:
- Anticancer Activity : Studies suggest that this compound may inhibit the growth of various cancer cell lines by targeting specific molecular pathways.
- Enzyme Inhibition : It has shown promise in inhibiting enzymes that play a role in metabolic processes related to cancer.
Case Study: Anticancer Activity
A study exploring the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity at varying concentrations. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) that suggests effective inhibition of cell proliferation.
Toxicity and Safety Profile
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that this compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. Further studies are necessary to fully understand its safety profile in vivo.
Table 2: Toxicity Assessment Results
属性
IUPAC Name |
1-benzhydryl-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-15-19(26-24-16)13-8-14-22-21(25)23-20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,15,20H,8,13-14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJHNUIKWTEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














